![molecular formula C19H26N2O5 B5538505 (4S)-4-isopropyl-3-[2-(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5538505.png)

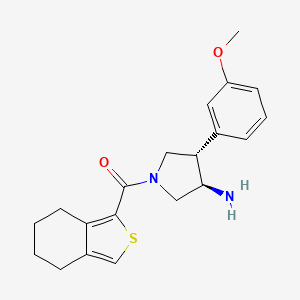

(4S)-4-isopropyl-3-[2-(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)-2-oxoethyl]-1,3-oxazolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of chemicals known for their diverse biological activities and potential pharmaceutical applications. Its structure indicates it could be involved in selective reactions, given its functional groups and chiral centers.

Synthesis Analysis

The synthesis of related oxazolidinone derivatives often involves conjugate addition reactions, lithiation, and the use of chiral auxiliaries to ensure enantiomeric purity. For example, Gaul and Seebach (2002) demonstrated the conjugate addition of a lithiated derivative to enones and enoates, achieving high yields and diastereoselectivities, revealing the potential for synthesizing complex oxazolidinones with multiple stereocenters (Gaul & Seebach, 2002).

Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

Oxazolidinone derivatives play a crucial role in chemical synthesis, offering a framework for developing novel compounds with potential therapeutic applications. For instance, the synthesis of oxazolidinone derivatives through reactions involving lithiated compounds to cinnamoyl derivatives facilitates the preparation of enantiomerically pure 1,4-diols, demonstrating the utility of these compounds in generating stereoselectively rich molecules for further pharmaceutical exploration (Gaul & Seebach, 2002). Similarly, modifications to the Evans auxiliary using oxazolidinone frameworks underscore the adaptability of these compounds in simplifying the synthesis of complex molecules, enhancing their application in large-scale syntheses (Hintermann & Seebach, 1998).

Pharmacological Research

In pharmacological research, oxazolidinone derivatives have been identified as key intermediates in the synthesis of beta-amino alcohols and protease inhibitors, highlighting their importance in developing drugs with varied pharmacological effects (Danielmeier, Schierle, & Steckhan, 1996). Additionally, these compounds serve as allosteric and mutant-specific inhibitors in targeting enzymes like IDH1, further illustrating their potential in targeted cancer therapies (Levell et al., 2017).

Material Science and Biofilm Inhibition

Oxazolidinone derivatives also find applications beyond pharmacology, such as in material science and the study of biofilms. The inhibition of biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA) by certain oxazolidinone compounds opens new avenues for addressing antibiotic resistance and exploring the role of small molecules in biofilm modulation (Edwards, Shymanska, & Pierce, 2017).

Propriétés

IUPAC Name |

(4S)-3-[2-(10-methoxy-2,3,4,6-tetrahydro-1,5-benzoxazocin-5-yl)-2-oxoethyl]-4-propan-2-yl-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O5/c1-13(2)15-12-26-19(23)21(15)11-17(22)20-8-5-9-25-18-14(10-20)6-4-7-16(18)24-3/h4,6-7,13,15H,5,8-12H2,1-3H3/t15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPDBZHEOWGLLI-OAHLLOKOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=O)N1CC(=O)N2CCCOC3=C(C2)C=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1COC(=O)N1CC(=O)N2CCCOC3=C(C2)C=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4S)-4-isopropyl-3-[2-(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)-2-oxoethyl]-1,3-oxazolidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-thiazol-2-yl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5538449.png)

![4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5538453.png)

![4-hydroxy-2-oxo-6-{[3-(trifluoromethyl)benzyl]thio}-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5538461.png)

![N-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5538469.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5538474.png)

![3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5538476.png)

![5-(4-tert-butylphenyl)-4-[(4-propoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5538487.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5538488.png)

![1-butyl-4-[2-(4-fluoropiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5538494.png)

![4-[(2-methoxybenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5538498.png)

![2-[1-(9H-fluoren-2-yl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5538499.png)

![5-chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5538519.png)

![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B5538525.png)